Methyl(2,3,4-trifluorophenyl)sulfane
Description
Methyl(2,3,4-trifluorophenyl)sulfane (C₇H₅F₃S) is a fluorinated thioether compound characterized by a sulfur atom bonded to a methyl group (-CH₃) and a 2,3,4-trifluorophenyl aromatic ring.
Properties
Molecular Formula |
C7H5F3S |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1,2,3-trifluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5F3S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
InChI Key |
FQIQEJXGPPJKFX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2,3,4-trifluorophenyl)sulfane typically involves the introduction of a methylthio group to a trifluorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a trifluorobenzene compound reacts with a methylthiolate anion under basic conditions. The reaction can be carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl(2,3,4-trifluorophenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The trifluorobenzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylated products.
Substitution: Various substituted trifluorobenzene derivatives.
Scientific Research Applications
Methyl(2,3,4-trifluorophenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group can impart desirable properties to target compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl(2,3,4-trifluorophenyl)sulfane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl(2,3,4-trifluorophenyl)sulfane with structurally analogous compounds, focusing on electronic effects, biological activity, and synthetic utility.
Electronic and Steric Effects
- Methyl(phenyl)sulfane (Thioanisole): Lacks fluorine substituents, resulting in a less electron-deficient aromatic ring. The sulfur atom in thioanisole exhibits higher nucleophilicity compared to its fluorinated analogs.
Methyl(3,4-dichlorophenyl)sulfane :
Chlorine atoms provide moderate electron-withdrawing effects. While less electronegative than fluorine, dichloro substitution still lowers electron density at the sulfur atom. However, the larger size of chlorine introduces steric hindrance, which may reduce reactivity in coupling reactions compared to trifluorophenyl derivatives .- Methyl(2,4,6-trifluorophenyl)sulfane: A regioisomer with fluorine atoms at the 2,4,6-positions.
Data Tables
Table 1: Comparative Electronic and Physical Properties
| Compound | Substituents | σₚ (Hammett Constant) | Log P (Predicted) | Key Reactivity |
|---|---|---|---|---|
| Methyl(phenyl)sulfane | None | 0.00 | 2.1 | High nucleophilicity at S |
| This compound | 2,3,4-F | 0.78 (Σσₚ) | 3.5 | Electron-deficient S, stable to oxidation |
| Methyl(3,4-dichlorophenyl)sulfane | 3,4-Cl | 0.67 (Σσₚ) | 3.8 | Moderate S reactivity, steric hindrance |
σₚ values for fluorine (0.06 per F) and chlorine (0.23 per Cl) are additive. Log P estimated via fragment-based methods.
Biological Activity
Methyl(2,3,4-trifluorophenyl)sulfane is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a phenyl ring with a methyl sulfide functional group. The presence of fluorine atoms enhances the lipophilicity and overall biological activity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have shown effective inhibition against various strains of bacteria, including antibiotic-resistant strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA |
| N-(trifluoromethyl)phenyl substituted pyrazole | 6.25 | Staphylococcus aureus (MRSA) |
| Dichloro substituted phenyl compound | 0.78-1.56 | Staphylococcus aureus |
| Mixed substitution compound | <1 | Bacillus subtilis |
The above table illustrates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The exact MIC for this compound remains to be determined but is expected to be competitive based on structural analogs.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the position and type of substituents on the phenyl ring significantly affect biological activity. For example:
- Trifluoromethyl Substitution : Enhances lipophilicity and antimicrobial potency.
- Hydrophilic vs. Nonpolar Substituents : Nonpolar substituents generally yield higher activity compared to hydrophilic ones.
- Mixed Substitutions : The combination of different halogenated groups can lead to synergistic effects in enhancing biological activity.
Case Studies
Several case studies have been documented regarding the efficacy of sulfone derivatives in antimicrobial applications:
- Study on Antibacterial Activity : A study demonstrated that certain sulfone derivatives effectively inhibited biofilm formation in Staphylococcus aureus. Compounds with a trifluoromethyl group showed enhanced inhibition compared to controls like vancomycin .
- Evaluation of Toxicity : Research indicated that some derivatives exhibited low toxicity towards human cell lines while maintaining potent antibacterial effects, suggesting a favorable therapeutic index for further development .
- Fluorinated Compounds Review : A comprehensive review highlighted various fluorinated compounds and their mechanisms of action against bacterial targets, emphasizing the significance of the trifluoromethyl group in enhancing biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
